molecular formula C10H10BrI2N B12617895 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline CAS No. 918446-42-1

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline

Cat. No.: B12617895
CAS No.: 918446-42-1
M. Wt: 477.91 g/mol
InChI Key: LCBVKUGEOVHBAD-UHFFFAOYSA-N
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Description

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is an organic compound characterized by the presence of bromine, iodine, and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline typically involves multiple steps. One common method starts with commercially available 4-bromoaniline. The bromine and iodine atoms are introduced through halogenation reactions, while the but-2-en-1-yl group is added via a substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxyaniline compound.

Scientific Research Applications

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Lacks the but-2-en-1-yl and diiodo groups.

    2,6-Diiodoaniline: Lacks the bromo and but-2-en-1-yl groups.

    N-(but-2-en-1-yl)aniline: Lacks the bromo and diiodo groups.

Uniqueness

4-Bromo-N-(but-2-en-1-yl)-2,6-diiodoaniline is unique due to the combination of bromine, iodine, and but-2-en-1-yl groups on the aniline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

918446-42-1

Molecular Formula

C10H10BrI2N

Molecular Weight

477.91 g/mol

IUPAC Name

4-bromo-N-but-2-enyl-2,6-diiodoaniline

InChI

InChI=1S/C10H10BrI2N/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h2-3,5-6,14H,4H2,1H3

InChI Key

LCBVKUGEOVHBAD-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=C(C=C(C=C1I)Br)I

Origin of Product

United States

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